Fluocortolone

Description

This compound is a glucocorticoid with anti-inflammatory activity used topically for various skin disorders.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for hemorrhoid.

A glucocorticoid with anti-inflammatory activity used topically for various skin disorders.

See also: Dexamethasone (related); Prednisone (related); Betamethasone (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

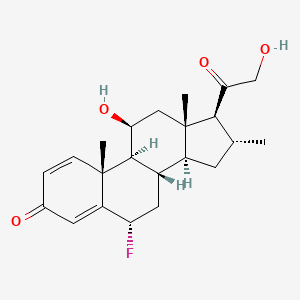

(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKMQHDJQHZUTJ-ULHLPKEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861835 | |

| Record name | Fluocortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-97-6 | |

| Record name | Flucortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocortolone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocortolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluocortolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCORTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65VXC1MH0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180-182 | |

| Record name | Fluocortolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Fluocortolone's Interaction with Glucocorticoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortolone, a potent synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on the GR. It details the genomic and non-genomic signaling pathways, presents quantitative data on its functional activity, and outlines the experimental protocols used to characterize its interaction with the GR. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of glucocorticoid-based therapies.

Introduction

Glucocorticoids are a class of steroid hormones that are indispensable in the treatment of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy is mediated through their binding to the glucocorticoid receptor, a ubiquitously expressed intracellular receptor that functions as a ligand-dependent transcription factor. This compound is a synthetic glucocorticoid characterized by its potent anti-inflammatory properties. A thorough understanding of its mechanism of action at the molecular level is crucial for its optimal therapeutic use and for the development of novel glucocorticoid receptor modulators with improved therapeutic profiles.

The Glucocorticoid Receptor Signaling Pathway

The biological effects of this compound are initiated by its binding to the cytosolic glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex, including heat shock proteins (HSPs) such as Hsp90 and Hsp70.

Genomic Mechanism

The genomic actions of glucocorticoids, including this compound, are mediated by the GR's function as a transcription factor and are responsible for the majority of their anti-inflammatory effects. This process can be broadly divided into transactivation and transrepression.

-

Transactivation: Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus. In the nucleus, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the increased transcription of anti-inflammatory genes.

-

Transrepression: A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to transrepression. In this mechanism, the activated GR, as a monomer, does not directly bind to DNA but rather interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Non-Genomic Mechanism

In addition to the classical genomic pathway, glucocorticoids can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are mediated by membrane-bound GRs or through interactions with other signaling molecules in the cytoplasm. While the specific non-genomic actions of this compound are not extensively documented, the general mechanisms for glucocorticoids involve the modulation of intracellular signaling cascades, such as those involving kinases and phosphatases, leading to rapid physiological responses.

Quantitative Data

| Parameter | Assay Type | Cell Line | Value (EC_50_ in nM) | Reference |

| Transactivation | GRE-luciferase Reporter Assay | A549 | 1.2 | [1] |

| Transrepression (AP-1) | AP-1-luciferase Reporter Assay | A549 | 0.8 | [1] |

| Transrepression (NF-κB) | NF-κB-luciferase Reporter Assay | A549 | 4.6 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the glucocorticoid receptor.

Glucocorticoid Receptor Binding Assay (Radioligand Displacement Assay)

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for the GR by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Human recombinant glucocorticoid receptor (or cell lysate containing GR)

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in the assay buffer. Prepare a solution of the radiolabeled glucocorticoid at a concentration close to its K_d_ value.

-

Incubation: In a microtiter plate, combine the GR preparation, the radiolabeled glucocorticoid, and varying concentrations of unlabeled this compound. Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC_50_ value. The K_i_ value can then be calculated using the Cheng-Prusoff equation.

GRE-Mediated Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to activate gene transcription through GR binding to a GRE.

Materials:

-

Human cell line (e.g., A549)

-

Expression vector for human GR (if the cell line does not endogenously express sufficient levels)

-

Reporter plasmid containing a GRE upstream of a luciferase gene

-

Transfection reagent

-

This compound

-

Cell lysis buffer

-

Luciferase substrate

-

Luminometer

Protocol:

-

Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the GR expression vector (if needed) and the GRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for gene expression.

-

Cell Lysis: Lyse the cells using a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

-

Measurement: Measure the light output (luminescence) using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Plot the fold induction of luciferase activity against the logarithm of the this compound concentration to determine the EC_50_ value for transactivation.

NF-κB and AP-1 Transrepression Assays (Luciferase Reporter Assay)

These assays measure the ability of this compound to inhibit the transcriptional activity of NF-κB or AP-1.

Materials:

-

Human cell line (e.g., A549)

-

Expression vector for human GR (if needed)

-

Reporter plasmid containing NF-κB or AP-1 response elements upstream of a luciferase gene

-

Transfection reagent

-

Inducer of NF-κB (e.g., TNF-α) or AP-1 (e.g., PMA)

-

This compound

-

Cell lysis buffer

-

Luciferase substrate

-

Luminometer

Protocol:

-

Cell Culture and Transfection: Culture and transfect the cells with the GR expression vector (if needed) and the appropriate reporter plasmid (NF-κB-luc or AP-1-luc).

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specific duration.

-

Induction: Stimulate the cells with an inducer (e.g., TNF-α for NF-κB or PMA for AP-1) to activate the respective transcription factor.

-

Incubation: Incubate the cells for a defined period to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Perform cell lysis and measure luciferase activity as described in the transactivation assay protocol.

-

Data Analysis: Calculate the percentage of inhibition of the inducer-stimulated luciferase activity at each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC_50_ value for transrepression.

Visualizations

Signaling Pathways

Caption: this compound signaling pathway.

Experimental Workflows

Caption: GR Binding Assay Workflow.

Caption: Reporter Gene Assay Workflow.

References

Synthesis of Fluocortolone from Paramethasone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of fluocortolone, a potent glucocorticoid, from the readily available corticosteroid precursor, paramethasone. The core of this synthesis is the selective deoxygenation of the 17α-hydroxyl group of paramethasone. This document outlines the detailed reaction mechanism, a comprehensive experimental protocol, and the necessary analytical techniques for the characterization of the final product. Furthermore, it includes a summary of the relevant biological pathways and a structured workflow for the synthesis and purification process. All quantitative data is presented in clear tabular formats, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic glucocorticoid characterized by its anti-inflammatory, anti-allergic, and immunosuppressive properties. It is utilized in the treatment of various dermatological conditions. The strategic synthesis of this compound from existing steroid scaffolds is a topic of significant interest in medicinal chemistry and pharmaceutical development. Paramethasone, a structurally related corticosteroid, serves as a viable starting material for this transformation. The key chemical challenge lies in the selective removal of the tertiary hydroxyl group at the C17 position, a transformation that can be effectively achieved using specific deoxygenation reagents.

This guide focuses on a patented method for the synthesis of this compound from paramethasone, providing an in-depth look at the practical execution of this conversion.

Synthetic Pathway

The conversion of paramethasone to this compound is achieved through a direct deoxygenation reaction. This process specifically targets the hydroxyl group at the 17α-position of the steroid nucleus.

Reaction Mechanism

The deoxygenation of the 17-hydroxyl group of paramethasone is effectively carried out using trimethylsilyl iodide (TMSI). The reaction proceeds through the following steps:

-

Silylation: The trimethylsilyl iodide acts as a Lewis acid, and the iodine atom is a soft nucleophile. The primary step involves the silylation of the 17α-hydroxyl group by TMSI, forming a trimethylsilyl ether intermediate. This conversion transforms the poor leaving group (-OH) into a much better leaving group (-OTMS).

-

Nucleophilic Attack: The iodide ion, generated in situ, then acts as a nucleophile and attacks the silylated intermediate. This results in the cleavage of the C-O bond and the formation of a transient 17-iodo intermediate.

-

Reductive Deiodination: The 17-iodo intermediate is unstable and readily undergoes reductive deiodination to yield the final deoxygenated product, this compound. The exact mechanism of this final step can vary, but it results in the introduction of a hydrogen atom at the C17 position.

Data Presentation

This section provides a summary of the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| Paramethasone | C₂₂H₂₉FO₅ | 392.46 | Predicted MS/MS: A predicted positive mode MS/MS spectrum is available, showing characteristic fragmentation patterns for the steroid nucleus.[1] Note: Detailed experimental 1H and 13C NMR data with full peak assignments are not readily available in the public domain. |

| This compound | C₂₂H₂₉FO₄ | 376.46 | Note: Detailed experimental 1H and 13C NMR and mass spectrometry data with full peak assignments are not readily available in the public domain. Expected spectral features would include the absence of the C17-OH signal in NMR and a corresponding mass shift in MS. |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from paramethasone, based on patented procedures and general laboratory practices for steroid chemistry.[1][2]

Materials and Reagents

-

Paramethasone

-

Trimethylsilyl iodide (TMSI)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

5% Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve paramethasone (1.0 g, 2.55 mmol) in anhydrous acetonitrile (20 mL).

-

Cooling: Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt bath.

-

Addition of Reagent: Slowly add trimethylsilyl iodide (1.1 mL, 7.65 mmol) to the stirred solution over a period of 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) as the mobile phase. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of 5% sodium thiosulfate solution (15 mL) to neutralize any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Eluent: A gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

-

Collect fractions and analyze by TLC to identify the fractions containing the pure product.

-

-

Recrystallization: Combine the pure fractions, evaporate the solvent, and recrystallize the solid residue from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound as a white crystalline solid.

Characterization

Characterize the final product using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of this compound. The absence of a signal corresponding to the 17-OH proton and shifts in the signals of neighboring protons and carbons would be indicative of a successful reaction.

-

Mass Spectrometry: To confirm the molecular weight of the product (376.46 g/mol ).

-

Melting Point Determination: To assess the purity of the synthesized compound.

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway.

Experimental Workflow

The following diagram outlines the logical workflow for the synthesis and purification of this compound from paramethasone.

Conclusion

The synthesis of this compound from paramethasone via deoxygenation with trimethylsilyl iodide presents an efficient and direct route to this valuable glucocorticoid. This technical guide provides the essential details for researchers and drug development professionals to understand and implement this synthetic transformation. The provided experimental protocol, while based on established principles, should be optimized and validated in a laboratory setting. The successful synthesis and purification of this compound will rely on careful execution of the experimental steps and rigorous analytical characterization of the final product. This guide serves as a foundational resource for further research and development in the field of corticosteroid synthesis.

References

The Dance of Structure and Activity: A Deep Dive into Fluocortolone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic corticosteroids, fluocortolone stands as a notable anti-inflammatory agent. Its therapeutic efficacy, however, is not a monolithic entity. It is intricately tied to its molecular architecture and the subtle modifications that give rise to its derivatives. This technical guide delves into the core of the structure-activity relationship (SAR) of this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore how chemical alterations influence its interaction with the glucocorticoid receptor, its subsequent signaling cascade, and ultimately, its anti-inflammatory potency. This exploration is supported by detailed experimental protocols and quantitative data to provide a robust understanding of this important class of therapeutic agents.

The Glucocorticoid Receptor Signaling Pathway: The Molecular Target

This compound, like all corticosteroids, exerts its effects by modulating gene expression through the glucocorticoid receptor (GR). The canonical signaling pathway is a well-orchestrated molecular ballet.

Caption: Glucocorticoid Receptor Signaling Pathway.

Upon entering the cell, this compound binds to the cytosolic GR, which is maintained in a receptive state by a complex of heat shock proteins (Hsp90/70). This binding event triggers a conformational change in the GR, leading to the dissociation of the chaperone proteins and the formation of an activated GR dimer. This active complex then translocates to the nucleus, where it can influence gene transcription in two primary ways:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the upregulation of anti-inflammatory proteins such as annexin A1 (lipocortin-1).

-

Transrepression: The activated GR can also interact with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements, thereby repressing the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

Structure-Activity Relationship: The Impact of Molecular Modifications

The potency and pharmacokinetic profile of this compound are significantly influenced by its chemical structure. The core steroid nucleus provides the essential framework for GR binding, but specific substitutions at various positions dictate the affinity and duration of action. A key area of modification for this compound is the C21 hydroxyl group, which is often esterified to create prodrugs.

The Role of C21-Esterification

Esterification of the C21-hydroxyl group is a common strategy to enhance the lipophilicity of corticosteroids. This increased lipid solubility improves skin penetration for topical formulations and can prolong the duration of action by creating a depot effect from which the active drug is slowly released upon hydrolysis by tissue esterases.[1][2]

Table 1: Physicochemical Properties and Biological Activity of this compound and its Derivatives

| Compound | Derivative Type | Modification | Key Physicochemical Property Change | Impact on Biological Activity |

| This compound | Parent Compound | - | Baseline | Active glucocorticoid with anti-inflammatory properties.[4] |

| This compound Pivalate | C21-Ester | Esterification with pivalic acid | Increased lipophilicity | Prodrug that is hydrolyzed to active this compound; enhanced skin penetration and potentially sustained release.[1] |

| This compound Caproate (Hexanoate) | C21-Ester | Esterification with caproic acid | Increased lipophilicity | Prodrug with enhanced lipophilicity for improved absorption and distribution. |

| Fluocortin Butyl Ester | C21-Carboxylic Acid Ester | Esterification of the C21-carboxylic acid metabolite | Increased lipophilicity | A metabolite derivative designed for topical use with potentially reduced systemic effects. |

Note: Quantitative binding affinity (Ki) and anti-inflammatory potency (IC50) values for a direct comparison of this series are not consistently reported in the available literature.

Experimental Protocols for Evaluating this compound and its Derivatives

To elucidate the SAR of this compound and its derivatives, a battery of in vitro and in vivo assays are employed. These experiments are crucial for quantifying receptor binding, anti-inflammatory activity, and overall potency.

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled glucocorticoid.

Principle: The assay measures the ability of an unlabeled test compound (e.g., a this compound derivative) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Methodology:

-

Preparation of Cytosol: A source of glucocorticoid receptors, typically from rat liver or cultured cells, is prepared by homogenization and centrifugation to obtain a cytosolic fraction.

-

Incubation: A constant concentration of the radiolabeled ligand is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: At equilibrium, the bound radioligand is separated from the free radioligand. This is often achieved by adsorption of the free ligand to dextran-coated charcoal followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration to determine the IC50 value.

Caption: Workflow for a competitive GR binding assay.

In Vivo Anti-inflammatory Assays

This is a widely used and well-characterized model of acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this edema.

Methodology:

-

Animal Dosing: Animals (typically rats or mice) are pre-treated with the test compound (e.g., this compound derivative) or vehicle at various doses, usually administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle-treated control group.

This model is particularly useful for evaluating the topical anti-inflammatory activity of corticosteroids.

Principle: Topical application of croton oil to the ear of a mouse induces an inflammatory response characterized by edema. The potency of a topically applied test compound is determined by its ability to reduce this swelling.

Methodology:

-

Application of Test Compound: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied to the inner and outer surfaces of the right ear.

-

Induction of Edema: After a short interval (e.g., 15-30 minutes), a solution of croton oil in the same vehicle is applied to the right ear. The left ear receives only the vehicle.

-

Measurement of Edema: After a specified period (e.g., 4-6 hours), the animals are euthanized, and a standard-sized biopsy is taken from both ears. The weight of the biopsy from the treated ear is compared to that of the control ear.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treated group relative to the group that received only croton oil.

In Vitro Anti-inflammatory Assay: NF-κB Reporter Assay

This cell-based assay provides a mechanistic insight into the anti-inflammatory activity of a compound by measuring its effect on the NF-κB signaling pathway.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. When the NF-κB pathway is activated by an inflammatory stimulus (e.g., TNF-α), the reporter gene is transcribed, and its product can be quantified. An anti-inflammatory compound will inhibit this activation, leading to a decrease in the reporter signal.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., HEK293 or THP-1) containing the NF-κB reporter construct is cultured and then treated with various concentrations of the test compound.

-

Stimulation: After a pre-incubation period, the cells are stimulated with an inflammatory agent like TNF-α or lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

-

Data Analysis: The reporter activity in the treated cells is normalized to a control and expressed as a percentage of the activity in the stimulated, untreated cells. The IC50 value can then be determined.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the esterification of the C21-hydroxyl group.

Caption: General synthesis of this compound esters.

A general procedure for the synthesis of a this compound ester, such as this compound caproate, would involve the following steps:

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as pyridine or dichloromethane.

-

Addition of Acylating Agent: An activated form of the carboxylic acid, such as the acid chloride (e.g., caproyl chloride) or the acid anhydride, is added to the solution. Alternatively, the carboxylic acid itself can be used in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound ester.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of Fluocortolone Pivalate

Introduction

This compound pivalate is a synthetic glucocorticoid with potent anti-inflammatory activity, primarily utilized in topical formulations for various skin disorders.[1][2][3] It is an ester derivative of this compound, a modification designed to enhance its lipophilicity, thereby improving skin penetration and bioavailability.[4][5] This document provides a comprehensive overview of the chemical properties and stability of this compound pivalate, including its mechanism of action, degradation pathways, and analytical methodologies.

Chemical and Physical Properties

This compound pivalate is a white or almost white crystalline powder. It is a derivative of this compound, characterized by the esterification of the 21-hydroxyl group with pivalic acid. This structural modification significantly increases the molecule's lipophilicity.

Table 1: Physicochemical Properties of this compound Pivalate

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₇FO₅ | |

| Molecular Weight | ~460.6 g/mol | |

| Exact Mass | 460.26250244 Da | |

| CAS Number | 29205-06-9 | |

| IUPAC Name | [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

| Synonyms | This compound 21-pivalate, this compound trimethylacetate, Ultradil (TN) | |

| XLogP3 | 4.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 80.7 Ų | |

| Complexity | 929 |

Mechanism of Action

This compound pivalate functions as a prodrug. Its lipophilic nature, enhanced by the pivalate moiety, allows it to readily penetrate the cell membrane. Inside the cell, the ester bond is hydrolyzed by ubiquitous esterases, releasing the active metabolite, this compound.

The active this compound then binds to the cytosolic glucocorticoid receptor (GR), which is part of a large multi-protein complex including heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of the complex and the translocation of the this compound-GR complex into the nucleus. Within the nucleus, this complex modulates the expression of target genes, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory pathways.

Caption: Glucocorticoid receptor signaling pathway for this compound Pivalate.

Chemical Stability and Degradation

The stability of this compound pivalate is a critical factor for its formulation and storage. While comprehensive public data on forced degradation studies are limited, its chemical structure suggests susceptibility to certain degradation pathways.

3.1 Hydrolysis The ester linkage in this compound pivalate is susceptible to hydrolysis, which would break the bond to yield this compound and pivalic acid. This reaction can be catalyzed by acids or bases and is the same mechanism by which the active drug is released in vivo.

3.2 Oxidation The steroid structure may undergo oxidation, potentially leading to the formation of ketones and carboxylic acids.

3.3 Other Factors A Safety Data Sheet (SDS) for this compound pivalate indicates "no data available" for reactivity, chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials, and hazardous decomposition products, highlighting a gap in publicly accessible, detailed stability data.

Caption: Primary degradation pathway of this compound Pivalate via hydrolysis.

Experimental Protocols: Analytical Methodology

The quantification of this compound pivalate in pharmaceutical formulations is essential for quality control. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for its determination in suppositories.

4.1 Protocol: RP-HPLC for Determination of this compound Pivalate

This method was developed for the separation and determination of this compound pivalate and this compound hexanoate in suppositories.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, acetonitrile, water, and glacial acetic acid in a ratio of 17:46:37:0.4 (v/v/v/v).

-

Flow Rate: 3.0 mL/min.

-

Detection: UV detection at a wavelength of 238 nm.

-

Validation:

-

Linearity: The calibration curve for this compound pivalate was established in the range of 15-305 µg/mL, with a correlation coefficient (r) of 0.9995.

-

Limits: The limits of detection and quantification were also determined.

-

Caption: Experimental workflow for the HPLC analysis of this compound Pivalate.

Conclusion

This compound pivalate is a well-characterized synthetic corticosteroid whose efficacy is intrinsically linked to its chemical properties. The pivalate ester enhances its lipophilicity, facilitating its role as a prodrug that delivers the active this compound moiety to the target tissue. While its primary degradation pathway is understood to be hydrolysis, a more detailed public profile on its stability under various stress conditions would be beneficial for formulation development. The established RP-HPLC method provides a reliable protocol for the quality control and analysis of this compound pivalate in pharmaceutical products. This guide serves as a foundational resource for professionals engaged in the research and development of this important anti-inflammatory agent.

References

- 1. This compound Pivalate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound Pivalate | 29205-06-9 | Benchchem [benchchem.com]

- 5. CAS 29205-06-9: this compound pivalate | CymitQuimica [cymitquimica.com]

Fluocortolone: A Technical Guide to its Anti-inflammatory and Immunosuppressive Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocortolone is a potent glucocorticoid that exerts significant anti-inflammatory and immunosuppressive effects.[1][2] Its therapeutic efficacy stems from its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes.[3][4] This in-depth technical guide elucidates the core molecular mechanisms of this compound, focusing on its genomic and non-genomic pathways. It provides a comprehensive overview of the signaling cascades involved, quantitative data for comparative analysis, and detailed experimental protocols for key assays.

Core Anti-inflammatory and Immunosuppressive Mechanisms

This compound, like other corticosteroids, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[5] Once in the nucleus, the this compound-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression . Additionally, this compound exhibits non-genomic effects, most notably the inhibition of phospholipase A2.

Genomic Mechanisms: Transactivation and Transrepression

The genomic actions of this compound are central to its therapeutic effects and are mediated by the interaction of the activated GR with specific DNA sequences or other transcription factors.

-

Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of genes with anti-inflammatory properties, such as annexin A1 (lipocortin-1), and those associated with metabolic regulation. While contributing to the anti-inflammatory response, transactivation is also linked to some of the adverse effects associated with long-term glucocorticoid use.

-

Transrepression: A key mechanism for the anti-inflammatory and immunosuppressive effects of this compound is the inhibition of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This transrepression can occur through several mechanisms:

-

Direct Protein-Protein Interaction: The this compound-GR complex can directly interact with NF-κB and AP-1, preventing their binding to DNA and subsequent activation of pro-inflammatory genes.

-

Induction of Inhibitory Proteins: Glucocorticoids can upregulate the expression of Inhibitor of κBα (IκBα), a protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and activation of target genes.

-

By suppressing the activity of NF-κB and AP-1, this compound effectively downregulates the expression of a wide range of pro-inflammatory molecules, including cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.

Non-Genomic Mechanism: Inhibition of Phospholipase A2

This compound also exerts rapid, non-genomic anti-inflammatory effects through the inhibition of phospholipase A2 (PLA2). This action is primarily mediated by the induction of Annexin A1 (also known as lipocortin-1).

-

Annexin A1 Induction: The activated GR upregulates the synthesis of Annexin A1.

-

PLA2 Inhibition: Annexin A1 inhibits the activity of phospholipase A2, an enzyme responsible for releasing arachidonic acid from cell membranes.

-

Reduced Inflammatory Mediators: By blocking the release of arachidonic acid, this compound prevents its conversion into potent pro-inflammatory mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.

Quantitative Data

Precise quantitative data for this compound's binding affinity and potency in various assays are not extensively published in readily accessible literature. However, comparative data for other well-characterized glucocorticoids provide a valuable context for understanding its relative activity. The following tables summarize EC50 and IC50 values for related compounds in key functional assays.

Table 1: Comparative Transactivation and Transrepression Potencies of Glucocorticoids

| Glucocorticoid | Transactivation (GRE-mediated) EC50 (M) | Transrepression (NF-κB) IC50 (M) | Cell Line | Reference |

| Dexamethasone | 3.6 x 10-8 | 0.5 x 10-9 | A549 | |

| Budesonide | 1.1 x 10-9 | 2.7 x 10-11 | A549 | |

| Fluticasone Propionate | 9.8 x 10-10 | 0.5 x 10-11 | A549 |

Table 2: Comparative Inhibition of Cytokine Release by Glucocorticoids

| Glucocorticoid | GM-CSF Release Inhibition EC50 (M) | Cell Line | Reference |

| Dexamethasone | 2.2 x 10-9 | A549 | |

| Budesonide | 5.0 x 10-11 | A549 | |

| Fluticasone Propionate | 1.8 x 10-11 | A549 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are generalized protocols for key experiments, which can be adapted and optimized for specific research needs.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cytosolic extract containing GR (e.g., from cultured A549 cells)

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation cocktail and counter

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the GR from cultured cells.

-

Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone.

-

Competition: To separate sets of tubes, add increasing concentrations of unlabeled this compound.

-

Equilibrium: Incubate the mixtures to allow binding to reach equilibrium.

-

Separation: Separate bound from unbound radioligand (e.g., by filtration through glass fiber filters).

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which can be used to calculate the binding affinity (Ki).

NF-κB Transrepression Assay (Reporter Gene Assay)

This assay measures the ability of this compound to inhibit NF-κB-mediated gene transcription.

Materials:

-

Cell line with a stable or transiently transfected NF-κB reporter construct (e.g., luciferase or SEAP reporter gene driven by an NF-κB-responsive promoter).

-

NF-κB activating agent (e.g., TNF-α or IL-1β).

-

This compound.

-

Cell lysis buffer and reporter assay reagents.

Procedure:

-

Cell Culture: Plate the reporter cell line in a multi-well plate.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Incubation: Incubate for a period sufficient to induce reporter gene expression.

-

Lysis: Lyse the cells to release the reporter protein.

-

Reporter Assay: Measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity at each this compound concentration to determine the IC50 value.

Phospholipase A2 Inhibition Assay

This assay can be performed using either purified enzyme or in a cell-based format to measure the inhibition of PLA2 activity.

Materials:

-

Purified PLA2 enzyme or cell lysate.

-

Fluorescently labeled or radiolabeled phospholipid substrate.

-

Assay buffer.

-

This compound.

-

Detection system (fluorometer or scintillation counter).

Procedure:

-

Enzyme/Substrate Preparation: Prepare the PLA2 enzyme and the labeled substrate in the assay buffer.

-

Inhibition: Incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate for a set time at an optimal temperature.

-

Reaction Termination: Stop the reaction.

-

Detection: Measure the product of the reaction (e.g., release of the fluorescent or radioactive fatty acid).

-

Data Analysis: Calculate the percentage of PLA2 inhibition and determine the IC50 value.

Cytokine Inhibition Assay

This assay quantifies the reduction in pro-inflammatory cytokine secretion from immune cells treated with this compound.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7).

-

Stimulating agent (e.g., lipopolysaccharide (LPS)).

-

This compound.

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

Procedure:

-

Cell Culture: Culture the immune cells in a multi-well plate.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Stimulation: Add a stimulating agent like LPS to induce cytokine production.

-

Incubation: Incubate the cells for a sufficient time to allow cytokine secretion.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an ELISA to quantify the concentration of the target cytokine in the supernatant.

-

Data Analysis: Determine the IC50 value for the inhibition of cytokine production.

Conclusion

This compound's anti-inflammatory and immunosuppressive actions are multifaceted, involving both genomic and non-genomic pathways. Its primary mechanism involves the activation of the glucocorticoid receptor, leading to the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, and the transactivation of anti-inflammatory genes. Additionally, its ability to induce Annexin A1 and subsequently inhibit phospholipase A2 activity contributes to the rapid reduction of inflammatory mediators. While comprehensive quantitative data for this compound remains somewhat limited in publicly available literature, the provided comparative data and experimental protocols offer a robust framework for its further investigation and characterization. Future studies focusing on generating specific binding affinities and potency values for this compound across these diverse pathways will be invaluable for a more complete understanding of its pharmacological profile and for the development of next-generation anti-inflammatory and immunosuppressive therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of representative glucocorticoids on TNFα- and CD40L-induced NF-κB activation in sensor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro and In Vivo Models for Studying Fluocortolone Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro and in vivo models utilized to investigate the pharmacological effects of Fluocortolone, a potent synthetic glucocorticoid. This document details its mechanism of action, relevant signaling pathways, and quantitative data derived from key experimental assays. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of these models in a research and development setting.

Introduction to this compound

This compound is a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is used topically for various skin disorders and is also available for systemic use.[1] Like other corticosteroids, its effects are mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression.[2] Understanding the intricate interactions of this compound with cellular and physiological systems is paramount for its optimal therapeutic use and the development of novel glucocorticoid-based therapies.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation: The GR-Fluocortolone dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory proteins and proteins involved in metabolic regulation.

Transrepression: The GR-Fluocortolone monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Receptor Affinity of this compound

| Parameter | Assay System | Value | Reference |

| EC50 (GRE Transactivation) | A549 cells with GRE-SEAP reporter | 1.15 nM | |

| EC50 (AP-1 Transrepression) | A549 cells with AP-1-SEAP reporter | 0.91 nM | |

| EC50 (NF-κB Transrepression) | A549 cells with NF-κB-SEAP reporter | 6.17 nM | |

| Relative Receptor Affinity (RRA) | Human lung glucocorticoid receptor (vs. Dexamethasone = 100) | 165 |

In Vitro Models

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of this compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled glucocorticoid.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation: Prepare a cytosolic extract containing glucocorticoid receptors from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.

-

Reaction Mixture: In a microtiter plate, combine the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assays

Reporter gene assays are used to quantify the functional consequences of GR activation, specifically transactivation and transrepression.

Experimental Protocol: GRE-Luciferase Reporter Gene Assay (Transactivation)

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transfect with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs, and a plasmid constitutively expressing the human glucocorticoid receptor.

-

Compound Treatment: Seed the transfected cells into a 96-well plate and treat with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for gene expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminometry: Add a luciferase substrate (e.g., luciferin) and measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Reconstituted Human Epidermis (RHE) Models

RHE models are three-dimensional in vitro models that mimic the structure and function of the human epidermis. They are valuable for assessing the anti-inflammatory effects and skin penetration of topically applied drugs like this compound.

Experimental Protocol: Cytokine Release in an Inflamed RHE Model

-

RHE Culture: Culture commercially available RHE models at the air-liquid interface according to the manufacturer's instructions.

-

Induction of Inflammation: Induce an inflammatory state by treating the RHE models with a pro-inflammatory stimulus, such as a cytokine cocktail (e.g., TNF-α and IL-1β) or a chemical irritant.

-

Topical Application of this compound: Apply a formulation containing this compound topically to the surface of the inflamed RHE models.

-

Incubation: Incubate the treated RHE models for a specified period (e.g., 24-48 hours).

-

Sample Collection: Collect the culture medium from beneath the RHE inserts.

-

Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the collected medium using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated inflamed control group to determine the inhibitory effect of this compound.

In Vitro Skin Penetration Studies

Franz diffusion cells are commonly used to study the permeation and penetration of topical formulations through the skin in vitro.

Experimental Protocol: Franz Diffusion Cell Assay

-

Skin Preparation: Use excised human or animal (e.g., porcine) skin. The skin is typically dermatomed to a specific thickness.

-

Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed), maintained at 32-37°C.

-

Formulation Application: Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time points, collect samples from the receptor fluid.

-

Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.

In Vivo Models

Croton Oil-Induced Ear Edema Model

This is a widely used acute inflammation model in rodents to evaluate the anti-inflammatory potency of topically applied compounds.

Experimental Protocol: Croton Oil-Induced Ear Edema in Mice

-

Animal Model: Use male Swiss or BALB/c mice.

-

Induction of Inflammation: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

-

Treatment: Apply a solution or formulation of this compound to the right ear either before or after the application of croton oil. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory agent like dexamethasone) should be included.

-

Edema Measurement: After a specific time period (e.g., 4-6 hours), sacrifice the animals and take a standardized punch biopsy from both the right and left ears.

-

Quantification of Edema: Weigh the ear punches. The difference in weight between the right and left ear punches is a measure of the edema.

-

Data Analysis: Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group. A dose-response curve can be generated to determine the ED50 (the dose that causes 50% inhibition of edema).

Conclusion

The in vitro and in vivo models detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's pharmacological effects. From elucidating its molecular interactions with the glucocorticoid receptor to quantifying its anti-inflammatory potency in complex biological systems, these models are indispensable tools for both fundamental research and the development of improved corticosteroid therapies. The selection of the appropriate model or a combination thereof will depend on the specific research question and the stage of drug development. By adhering to the detailed protocols and understanding the principles behind each model, researchers can generate reliable and reproducible data to further our understanding of this compound and its therapeutic applications.

References

Pharmacokinetics and pharmacodynamics of oral Fluocortolone

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Oral Fluocortolone

Introduction

This compound is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties in the oral treatment of conditions such as rheumatic diseases and asthma.[1][2] As with all corticosteroids, its therapeutic efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) characteristics. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME), as well as the mechanism of action and dose-response relationship of orally administered this compound, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

Oral this compound is characterized by rapid absorption and a linear dose-proportionality in its pharmacokinetic profile.[3][4] Studies in healthy adult volunteers have elucidated key parameters following single and multiple oral doses.

Absorption: Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) being reached between 1.4 and 2.1 hours.[3] The Cmax and the area under the plasma concentration-time curve (AUC) increase proportionally with the administered dose, indicating linear absorption kinetics.

Distribution: this compound exhibits a volume of distribution (Vd) of approximately 1.03 L/kg, which is independent of the dose. Plasma protein binding for the drug is extensive, ranging from 83% to 95%.

Metabolism and Excretion: The elimination of this compound from plasma is characterized by a monoexponential decline. The drug has a relatively short plasma half-life (t½) of approximately 1.76 hours. Total plasma clearance is reported to be around 6.5 to 7.0 ml/min/kg. The pharmacokinetic parameters, including half-life, volume of distribution, and oral clearance, have been found to be independent of the dose administered.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of oral this compound derived from clinical studies in healthy adults.

| Parameter | 10 mg Dose | 20 mg Dose | 50 mg Dose | 100 mg Dose | Source |

| Cmax (ng/mL) | 86 ± 12 | 174 ± 34 to 202 ± 70 | 419 | 812 | |

| Tmax (h) | 1.4 ± 0.2 | 1.4 ± 0.2 to 2.1 | 1.4 - 2.1 | 1.4 - 2.1 | |

| t½ (h) | ~1.3 - 1.53 | ~1.3 - 1.76 | 1.76 | 1.76 | |

| Vd (L/kg) | N/A | 1.01 ± 0.34 | 1.03 | 1.03 | |

| CL (ml/min/kg) | 7.0 ± 1.5 | 6.48 ± 2.07 to 7.0 ± 1.5 | 6.9 | 6.9 | |

| Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; Vd: Volume of distribution; CL: Total plasma clearance. |

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its interaction with glucocorticoid receptors, leading to the modulation of gene expression and subsequent anti-inflammatory and immunosuppressive responses.

Mechanism of Action: As a glucocorticoid, this compound diffuses across the cell membrane and binds to specific intracellular glucocorticoid receptors (GR). This ligand-receptor complex then translocates into the nucleus, where it interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates the transcription of target genes, leading to two primary effects:

-

Transactivation: Upregulation of the synthesis of anti-inflammatory proteins, such as lipocortin-1.

-

Transrepression: Downregulation of the production of pro-inflammatory mediators, including cytokines, by interfering with transcription factors like NF-κB and AP-1.

This genomic mechanism underpins the reduction in capillary dilatation, tissue infiltration, and edema associated with inflammation.

Dose-Response Relationship: The primary pharmacodynamic effect measured for oral this compound is the suppression of endogenous plasma cortisol levels, which serves as a biomarker for its systemic glucocorticoid activity. The intensity and duration of this adrenal suppression are dose-dependent. Maximum suppression of cortisol is typically observed approximately 8 hours after drug administration. A study modeling the pharmacokinetics and pharmacodynamics determined a common half-maximal effective concentration (E50) for cortisol suppression to be 0.95 ± 0.22 ng/mL for unbound this compound concentrations.

Pharmacodynamic Effects on Cortisol Suppression

| Oral Dose | Maximum Suppression | Duration of Effect | Source |

| < 10 mg/day | Morning cortisol levels generally remain above 50 ng/mL. | Limited suppression. | |

| 20 mg | Significant suppression of cortisol levels at 12:00 and 16:00. | Circadian cortisol secretion is largely preserved. | |

| 100 mg | Pronounced suppression of cortisol. | Clear suppression of cortisol levels observed even after 24 hours. |

Experimental Protocols

The data presented in this guide are derived from clinical trials employing rigorous methodologies. A representative experimental workflow is detailed below.

Study Design: Most studies on oral this compound have been conducted as open-label, randomized, crossover trials in small cohorts of healthy adult male and female volunteers.

Methodology:

-

Subject Enrollment: Healthy adult volunteers (typically 9 or more) are enrolled after providing informed consent.

-

Dosing: Subjects receive single oral doses of this compound (e.g., 20, 50, and 100 mg) or placebo after an overnight fast. A washout period is implemented between different dose administrations in crossover designs.

-

Blood Sampling: Venous blood samples are collected at predefined intervals. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours, and may extend up to 56 hours.

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound and endogenous cortisol are measured simultaneously using a validated high-performance liquid chromatography (HPLC) system with UV detection.

-

Data Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Vd, CL) using non-compartmental or compartmental analysis. Pharmacodynamic modeling is used to relate plasma drug concentrations to the observed cortisol suppression.

Conclusion

Oral this compound exhibits predictable and linear pharmacokinetics, characterized by rapid absorption and elimination. Its pharmacodynamic effects, primarily potent cortisol suppression, are directly proportional to the administered dose. The well-defined relationship between its plasma concentration and systemic activity allows for effective therapeutic use. The information and protocols detailed in this guide provide a foundational understanding for professionals engaged in the research and development of glucocorticoid therapies.

References

- 1. Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: pharmacokinetics and effect on ACTH and cortisol secretion during daily and alternate-day administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Degradation Profile of Fluocortolone: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, a thorough understanding of a drug substance's stability and degradation pathways is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the current scientific knowledge on the identification of fluocortolone's degradation products. While specific, detailed studies on the forced degradation of this compound are not extensively available in publicly accessible literature, this guide synthesizes information on its known impurities, general degradation pathways observed for similar corticosteroids, and established analytical methodologies adaptable for its stability testing.

This compound, a synthetic glucocorticoid, is utilized in topical formulations for its anti-inflammatory properties. Like all pharmaceutical compounds, it is susceptible to degradation under various environmental conditions, which can lead to the formation of impurities that may impact its therapeutic effect and safety profile. Forced degradation studies, which intentionally expose the drug substance to stress conditions such as acid, base, oxidation, light, and heat, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Known Impurities of this compound

Several impurities of this compound and its esters, such as this compound pivalate, are known and available as reference standards from various pharmaceutical suppliers. While the exact conditions leading to their formation are not always specified, these impurities represent potential degradation products. A comprehensive list of these related substances is essential for any analytical method development aimed at assessing the stability of this compound.

General Degradation Pathways for Corticosteroids

Although specific degradation pathways for this compound have not been detailed in the available literature, studies on other corticosteroids with similar structural features provide valuable insights into its potential degradation mechanisms. The 20-keto-21-hydroxyl group, a common feature in many corticosteroids, is a known site of chemical instability.

Oxidation: The 20-keto-21-hydroxyl moiety is susceptible to oxidation, which can occur in both aqueous and non-aqueous environments. This can lead to the formation of various degradation products.

Hydrolysis: Ester derivatives of this compound, such as this compound pivalate and this compound hexanoate, can undergo hydrolysis to yield this compound and the corresponding carboxylic acid.

Transesterification: For esterified corticosteroids, transesterification is a possible degradation pathway, particularly in non-aqueous formulations containing other ester-containing excipients.

Experimental Protocols for Forced Degradation Studies

While specific protocols for this compound are not published, the following general methodologies, adapted from studies on other corticosteroids and guided by ICH Q1A(R2) guidelines, can be applied to investigate its degradation profile.

Table 1: General Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Varies (e.g., hours to days) at room or elevated temperature |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Varies (e.g., hours to days) at room or elevated temperature |

| Oxidation | 3% to 30% H₂O₂ | Varies (e.g., hours to days) at room temperature |

| Thermal Degradation | Dry heat (e.g., 60°C to 100°C) | Varies (e.g., days to weeks) |

| Photodegradation | Exposure to UV and visible light | ICH Q1B recommended exposure |

Analytical Methodologies

A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Example HPLC Method (Adapted from literature on this compound esters)

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of methanol, acetonitrile, and water, with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape. The exact ratio should be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of approximately 240 nm.

-

Temperature: Ambient or controlled (e.g., 25°C)

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is specific, accurate, precise, linear, and robust.

Visualization of Experimental Workflow

The logical flow of a forced degradation study is critical for systematic investigation. The following diagram illustrates a typical workflow for identifying degradation products.

Data Presentation